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molecular formula C8H9ClN4 B8281157 8-Ethylamino-5-chloroimidazo[1,2-a]pyrazine

8-Ethylamino-5-chloroimidazo[1,2-a]pyrazine

Cat. No. B8281157
M. Wt: 196.64 g/mol
InChI Key: FRMQAEUHXFUHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028605

Procedure details

A solution of 1.5 g (9.8 mmol) of 5,8-dichloroimidazo[ 1,2-a]pyrazine in 25 ml of a 40% strength aqueous ethylamine solution is maintained with stirring for 12 hours. After concentration under reduced pressure and chromatography on a silica column (eluant=ether), 5-chloro-8-ethylaminoimidazo[1,2-a]pyrazine (m.p. 94° C.), is obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[C:5](Cl)=[N:4][CH:3]=1.[CH2:12]([NH2:14])[CH3:13]>>[CH2:12]([NH:14][C:5]1[C:6]2[N:7]([CH:8]=[CH:9][N:10]=2)[C:2]([Cl:1])=[CH:3][N:4]=1)[CH3:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CN=C(C=2N1C=CN2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure and chromatography on a silica column (eluant=ether), 5-chloro-8-ethylaminoimidazo[1,2-a]pyrazine (m.p. 94° C.)
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)NC=1C=2N(C(=CN1)Cl)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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